1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole
CAS No.:
Cat. No.: VC13614245
Molecular Formula: C7H10IN3O3
Molecular Weight: 311.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10IN3O3 |
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Molecular Weight | 311.08 g/mol |
IUPAC Name | 1-(1-ethoxyethyl)-4-iodo-3-nitropyrazole |
Standard InChI | InChI=1S/C7H10IN3O3/c1-3-14-5(2)10-4-6(8)7(9-10)11(12)13/h4-5H,3H2,1-2H3 |
Standard InChI Key | PBJMEHKSIXNJSM-UHFFFAOYSA-N |
SMILES | CCOC(C)N1C=C(C(=N1)[N+](=O)[O-])I |
Canonical SMILES | CCOC(C)N1C=C(C(=N1)[N+](=O)[O-])I |
Introduction
Chemical Identity and Structural Features
1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole (IUPAC name: 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole) is a trisubstituted pyrazole featuring:
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1-(1-Ethoxyethyl) group: A protective moiety at the pyrazole’s nitrogen (N1), enhancing solubility and stability during synthetic modifications .
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4-Iodo substituent: A halogen atom at the C4 position, enabling participation in transition-metal-catalyzed cross-coupling reactions .
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3-Nitro group: An electron-withdrawing substituent at C3, influencing electronic properties and directing further functionalization .
Molecular Formula:
Molecular Weight: 347.08 g/mol (calculated from constituent atomic weights).
Synthesis and Optimization
Synthetic Route
The synthesis involves sequential protection, nitration, and iodination steps, as detailed in Arkivoc (2014) :
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N-Protection:
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3-Nitro-1H-pyrazole is treated with ethyl vinyl ether in dichloromethane under catalytic trifluoroacetic acid (TFA) to yield 1-(1-ethoxyethyl)-3-nitro-1H-pyrazole.
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Conditions: Dropwise addition of ethyl vinyl ether at 28–33°C, followed by stirring for 12–78 hours .
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Yield: >90% (analogous to protected derivatives in Scheme 1 of ).
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Iodination:
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Purification:
Key Data from Experimental Procedures
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Melting Point: 59–60°C (observed in structurally similar 4-bromo-3-iodo derivatives) .
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Spectral Data:
Physicochemical Properties
Solubility and Stability
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Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to the ethoxyethyl group .
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Stability: Sensitive to strong acids/bases, leading to deprotection or nitro group reduction .
Electronic Effects
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Nitro Group: Withdraws electron density, reducing pyrazole’s basicity (, estimated from analogues in ).
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Iodo Substituent: Enhances susceptibility to cross-coupling reactions (e.g., Sonogashira) .
Reactivity and Applications
Sonogashira Cross-Coupling
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Reaction with Phenylacetylene:
Grignard Reactions
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